N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(oxazinan-2-yl)pyridine-3-carboxamide
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Overview
Description
N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(oxazinan-2-yl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, an oxazinan ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(oxazinan-2-yl)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of a suitable precursor, such as a 3,5-dimethyl-4-nitroacetanilide, under acidic conditions.
Preparation of the Pyridine Derivative: The pyridine ring can be functionalized with a carboxamide group through a reaction with an appropriate amine.
Coupling Reaction: The oxazole and pyridine derivatives are then coupled using a suitable linker, such as a propyl chain, under basic conditions.
Formation of the Oxazinan Ring: The oxazinan ring can be introduced through a cyclization reaction involving the appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(oxazinan-2-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(oxazinan-2-yl)pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(oxazinan-2-yl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(piperidin-2-yl)pyridine-3-carboxamide
- N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(morpholin-2-yl)pyridine-3-carboxamide
Uniqueness
N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(oxazinan-2-yl)pyridine-3-carboxamide is unique due to the presence of the oxazinan ring, which can impart distinct chemical and biological properties compared to similar compounds with different ring structures.
Properties
IUPAC Name |
N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(oxazinan-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-13-16(14(2)25-21-13)6-5-9-19-18(23)15-7-8-17(20-12-15)22-10-3-4-11-24-22/h7-8,12H,3-6,9-11H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSZGAUTAGMVOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCCNC(=O)C2=CN=C(C=C2)N3CCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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